molecular formula C11H8ClNOS B1353404 1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone CAS No. 57560-99-3

1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone

Cat. No. B1353404
CAS RN: 57560-99-3
M. Wt: 237.71 g/mol
InChI Key: CAEMSQJRTZSWLF-UHFFFAOYSA-N
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Description

1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone, also known as 4-chloro-2-thiazolyl ethanone, is an organic compound with a molecular formula of C8H6ClNO2. It is a colorless crystalline solid with a melting point of 186-187°C and a boiling point of 333°C. It is soluble in ethanol, methanol, and benzene, and insoluble in water.

Scientific Research Applications

Environmental Impact and Toxicity of Chlorinated Compounds

Studies on chlorinated compounds like DDT and its metabolites (DDT, DDE) have revealed their role as endocrine disruptors in humans and wildlife. These compounds can bioaccumulate through the food chain, being stored in adipose depots and potentially impacting reproductive and immune systems due to their estrogen-disrupting action (Burgos-Aceves et al., 2021). The persistence and lipophilic properties of these chemicals raise concerns about environmental safety and health risks.

Bioremediation of Chlorinated Solvents

Chlorinated solvents, due to their widespread use and persistence in the environment, pose significant challenges. Research has explored bioremediation strategies to degrade these compounds effectively. For instance, studies on the biodegradation of DDT in soils highlight the potential of microbial action to reduce concentrations of such persistent pollutants, offering insights into cost-effective and environmentally friendly cleanup methods (Foght et al., 2001).

Chemical and Biological Properties of Thiazole Derivatives

Thiazole derivatives have been investigated for their diverse chemical and biological properties. For example, synthesis and structural properties of substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones highlight the synthetic routes and potential applications of these compounds in various fields, including medicinal chemistry (Issac & Tierney, 1996). Such studies underscore the importance of thiazole derivatives in drug design and development, hinting at possible research directions for compounds like 1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone.

Antioxidant and Anti-inflammatory Applications

Research into benzofused thiazole derivatives reveals their potential as antioxidant and anti-inflammatory agents. A study focusing on the synthesis, pharmacological evaluation, and molecular docking of these compounds suggests their utility in developing therapeutic agents for various diseases, highlighting the versatility and therapeutic potential of thiazole-based compounds (Raut et al., 2020).

properties

IUPAC Name

1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNOS/c1-7(14)10-6-13-11(15-10)8-2-4-9(12)5-3-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAEMSQJRTZSWLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(S1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427674
Record name 1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone

CAS RN

57560-99-3
Record name 1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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